molecular formula C18H16N4O4S B2863627 Methyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 896331-03-6

Methyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate

Cat. No. B2863627
CAS RN: 896331-03-6
M. Wt: 384.41
InChI Key: SDJVXAVNUNWKHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The pyridotriazine ring, in particular, would contribute to the complexity of the structure .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : The compound has been used in the synthesis of various heterocyclic systems. For instance, Methyl 2-[bis(acetyl)ethenyl]aminopropenoate, a related compound, reacts with N- and C-nucleophiles to yield fused heterocyclic systems including derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones (Selič & Stanovnik, 1997).

  • Formation of Triazole Derivatives : The synthesis of 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines has been explored. These compounds have been screened for antimicrobial activities, demonstrating the potential of these derivatives in medicinal applications (Bektaş et al., 2007).

Antitumor and Antimicrobial Activities

  • Antitumor Activity : Asymmetric Bis(s-triazole Schiff-base)s bearing functionalized side-chains, synthesized using a similar compound, have shown antitumor activity against various cell lines, indicating potential use in cancer research (Hu et al., 2008).

  • Antimicrobial Activities : Novel quinazolines bearing a biologically active sulfonamide moiety have been synthesized using a related starting material. Some of these compounds exhibited promising antibacterial activity, suggesting potential applications in antimicrobial research (Ghorab et al., 2013).

Environmental and Agricultural Studies

  • Herbicidal Activity : The compound's derivative, DPX-A7881, has been studied for its herbicidal activity under various environmental conditions, demonstrating its application in agriculture (Buchanan et al., 1990).

Photophysical Properties and Applications

  • Photopolymerization : Alkoxyamines bearing chromophore groups linked to the aminoxyl function, similar in structure to the compound, have been proposed as photoiniters. These compounds have been used in nitroxide-mediated photopolymerization, suggesting applications in material science (Guillaneuf et al., 2010).

  • Photolysis Studies : The photolysis of tribenuron-methyl, a compound related to the query chemical, has been studied on various surfaces, leading to the identification of several photoproducts. This research is significant in understanding the environmental behavior of such compounds (Bhattacharjeel & Dureja, 2002).

properties

IUPAC Name

methyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-7-8-22-14(9-11)20-17(21-18(22)25)27-10-15(23)19-13-5-3-12(4-6-13)16(24)26-2/h3-9H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJVXAVNUNWKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate

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